,3,4,4,4-Pentafluorobut-1-ene (also known as pentafluorobutene-1) can be synthesized through various methods, including:
3,3,4,4,4-Pentafluorobut-1-ene is a fluorinated organic compound with the molecular formula CHF and a CAS Registry Number of 374-27-6. This compound features a butene backbone with five fluorine atoms substituted at the 3 and 4 positions. Its structure can be represented as:
textF |F—C=C—C—F | | F F
Due to its unique fluorination pattern, 3,3,4,4,4-pentafluorobut-1-ene exhibits distinct physical and chemical properties compared to non-fluorinated hydrocarbons. It is characterized by a low boiling point and high chemical stability, making it suitable for various applications in industrial chemistry.
Currently, there is no documented information on the specific mechanism of action of 3,3,4,4,4-pentafluorobut-1-ene in biological systems.
Several synthesis methods for 3,3,4,4,4-pentafluorobut-1-ene have been reported:
3,3,4,4,4-Pentafluorobut-1-ene has several noteworthy applications:
Interaction studies involving 3,3,4,4,4-pentafluorobut-1-ene focus on its reactivity with other chemical species. These studies are crucial for understanding how this compound behaves in different environments and its potential impacts on human health and the environment. The presence of multiple fluorine atoms may alter its reactivity profile compared to non-fluorinated analogs.
When comparing 3,3,4,4,4-pentafluorobut-1-ene with other similar compounds such as 1,2,4,4,4-pentafluorobut-1-ene and perfluorobutylene (CF), several unique characteristics emerge:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 3,3,4,4,4-Pentafluorobut-1-ene | CHF | High stability; used in refrigeration |
| 1,2,4,4,4-Pentafluorobut-1-ene | CHF | Different substitution pattern; potential applications |
| Perfluorobutylene | CF | Fully fluorinated; used in specialty applications |
The uniqueness of 3,3,4,4,4-pentafluorobut-1-ene lies in its specific arrangement of fluorine substituents that enhances its utility in various applications while maintaining lower environmental impact compared to fully fluorinated compounds.
3,3,4,4,4-Pentafluorobut-1-ene exists as a gas under standard atmospheric conditions . This fluorinated alkene compound with the molecular formula C₄H₃F₅ maintains its gaseous state due to the significant influence of fluorine substitution on its physical properties [2]. The compound appears as a colorless gas, consistent with the typical characteristics observed in perfluorinated and highly fluorinated organic compounds [3].
The boiling point of 3,3,4,4,4-Pentafluorobut-1-ene has been determined to be -15.0°C ± 8.0°C at 760 mmHg atmospheric pressure [3]. Alternative sources report slightly different values, with one measurement indicating a boiling point range of 3-6°C [4]. The melting point of this compound has not been experimentally determined and remains unreported in the available literature [3].
Table 1: Thermal Transition Properties
| Property | Value | Uncertainty | Pressure | Source |
|---|---|---|---|---|
| Boiling Point | -15.0°C | ±8.0°C | 760 mmHg | [3] |
| Boiling Point | 3-6°C | - | 1 atm | [4] |
| Melting Point | Not Available | - | - | - |
The density of 3,3,4,4,4-Pentafluorobut-1-ene has been estimated at 1.2 ± 0.1 g/cm³ [3]. This relatively high density value is characteristic of fluorinated organic compounds, where the presence of multiple fluorine atoms significantly increases the molecular mass while maintaining a compact molecular structure [4]. The specific gravity, calculated relative to water at standard conditions, would therefore be approximately 1.2 [3].
3,3,4,4,4-Pentafluorobut-1-ene exhibits exceptionally high vapor pressure characteristics. At 25°C, the vapor pressure has been measured at 2986.1 ± 0.0 mmHg [3]. Alternative measurements report a vapor pressure of 200 kPa at 25°C [4]. These high vapor pressure values are consistent with the compound's gaseous state at ambient conditions and reflect the volatility typical of short-chain fluorinated alkenes.
Table 2: Vapor Pressure Data
| Temperature | Vapor Pressure | Units | Source |
|---|---|---|---|
| 25°C | 2986.1 ± 0.0 | mmHg | [3] |
| 25°C | 200 | kPa | [4] |
Specific heat capacity data for 3,3,4,4,4-Pentafluorobut-1-ene are not directly available in the current literature. However, computational studies on related fluorinated compounds suggest that fluorine substitution significantly affects heat capacity values compared to hydrocarbon analogs [5]. The presence of five fluorine atoms in the molecular structure would be expected to contribute to both vibrational and rotational heat capacity components [6].
Experimental enthalpy of formation data for 3,3,4,4,4-Pentafluorobut-1-ene have not been reported in the available literature. Theoretical calculations using connectivity-based hierarchy approaches for similar perfluorinated compounds suggest that highly fluorinated alkenes typically exhibit large negative enthalpies of formation [6]. The pattern observed in related fluorinated compounds indicates that each fluorine substitution contributes significantly to the overall thermodynamic stability [7].
Gibbs free energy data for 3,3,4,4,4-Pentafluorobut-1-ene are not experimentally available. The relationship between Gibbs free energy, enthalpy, and entropy follows the fundamental thermodynamic equation ΔG = ΔH - TΔS [8]. For fluorinated compounds, the high electronegativity of fluorine atoms and the resulting molecular dipole moments significantly influence the entropy contributions to Gibbs free energy calculations [6].
Phase transition thermodynamic data for 3,3,4,4,4-Pentafluorobut-1-ene are limited. The compound undergoes a liquid-gas phase transition at its boiling point, but detailed thermodynamic parameters such as enthalpy of vaporization and entropy of vaporization have not been experimentally determined [3]. The phase behavior is influenced by the highly polar carbon-fluorine bonds and intermolecular interactions characteristic of fluorinated compounds [9].
Solubility data for 3,3,4,4,4-Pentafluorobut-1-ene in various solvents are not available in the current literature. The compound's high vapor pressure suggests limited solubility in polar solvents, which is typical behavior for highly fluorinated alkenes [10]. Partition coefficients, including octanol-water partition coefficients, have not been experimentally determined for this specific compound [10].
Critical temperature and critical pressure values for 3,3,4,4,4-Pentafluorobut-1-ene have not been experimentally determined or reported in the available literature. These fundamental thermodynamic properties are essential for understanding the compound's behavior near the critical point but remain unreported for this specific fluorinated alkene [11] [12].
The critical volume of 3,3,4,4,4-Pentafluorobut-1-ene has not been measured or calculated in available studies. Critical volume data are typically determined through pressure-volume-temperature relationships near the critical point, but such measurements have not been conducted for this compound [12].
The ionization energy of 3,3,4,4,4-Pentafluorobut-1-ene has been estimated at 10.9 eV using computational methods [13]. This value was determined through isodesmic reactions and thermochemistry calculations rather than direct experimental measurement [13]. The relatively high ionization energy reflects the electron-withdrawing effect of the five fluorine atoms in the molecular structure [14].
Table 3: Electrical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Ionization Energy | 10.9 eV | Estimation | [13] |
Electron affinity data for 3,3,4,4,4-Pentafluorobut-1-ene are not available in the current literature. The high electronegativity of fluorine atoms in the molecular structure suggests that electron affinity values would be influenced by the electron-withdrawing character of the perfluorinated carbon centers [14]. However, specific experimental or computational determinations of electron affinity for this compound have not been reported [15].
Infrared spectroscopy serves as a fundamental technique for the structural characterization of 3,3,4,4,4-pentafluorobut-1-ene (C₄H₃F₅), providing detailed information about molecular vibrations and functional group identification. The infrared spectrum of this fluorinated alkene exhibits distinctive absorption bands that reflect the presence of both the terminal vinyl group and the heavily fluorinated carbon backbone [1] [2].
The carbon-hydrogen stretching region of 3,3,4,4,4-pentafluorobut-1-ene displays characteristic features typical of vinyl compounds. The vinyl carbon-hydrogen stretching vibrations appear in the range of 3090-3080 cm⁻¹, which is significantly higher than saturated carbon-hydrogen stretches [3] [4]. This upfield shift is characteristic of carbon-hydrogen bonds attached to sp²-hybridized carbons and serves as a diagnostic indicator for the presence of alkene functionality [5] [6].
The asymmetric stretching vibration of the terminal methylene group (=CH₂) typically occurs at approximately 3085 cm⁻¹, while the symmetric stretching mode appears slightly lower at around 3050 cm⁻¹ [4]. The vinyl hydrogen attached to the carbon bearing the difluoromethyl substituent exhibits its stretching vibration in the range of 3050-3000 cm⁻¹ [7]. The relatively weak intensity of these bands compared to typical alkenes is attributed to the strong electron-withdrawing effect of the fluorine substituents, which reduces the electron density around the vinyl carbon-hydrogen bonds [8].
The aliphatic carbon-hydrogen stretching vibrations are minimal in this compound due to the limited number of carbon-hydrogen bonds present. The single methine proton on the second carbon atom contributes a weak absorption in the range of 2950-2850 cm⁻¹ [9].
The carbon-carbon double bond stretching vibration of 3,3,4,4,4-pentafluorobut-1-ene appears as a weak to medium intensity band in the region of 1650-1640 cm⁻¹ [3] [7]. This frequency range is typical for terminal alkenes, although the intensity is significantly reduced compared to non-fluorinated analogs due to the strong electron-withdrawing nature of the fluorine substituents [8] [4].
The reduced intensity of the carbon-carbon double bond stretch can be attributed to the decreased change in dipole moment during the stretching vibration. The presence of multiple fluorine atoms creates a highly polarized molecular environment that dampens the dipole moment change associated with the carbon-carbon double bond stretching motion [7]. For this compound, the carbon-carbon double bond stretch typically appears at approximately 1645 cm⁻¹ with weak to medium intensity [2].
The carbon-fluorine stretching vibrations constitute the most prominent features in the infrared spectrum of 3,3,4,4,4-pentafluorobut-1-ene. These vibrations appear as strong, characteristic absorptions in the fingerprint region and provide definitive evidence for the presence of fluorinated groups [8] [10].
The asymmetric carbon-fluorine stretching vibrations of the trifluoromethyl group appear in the range of 1340-1320 cm⁻¹ as a strong absorption band [10] [11]. The symmetric carbon-fluorine stretching mode of the same group occurs at a lower frequency, typically in the range of 1280-1250 cm⁻¹ [8]. The difluoromethine group contributes additional carbon-fluorine stretching vibrations that overlap with the trifluoromethyl modes but can be distinguished through careful spectral analysis [12].
The carbon-fluorine deformation vibrations appear in the range of 1200-1150 cm⁻¹ as medium intensity bands [10]. These vibrations involve bending motions of the carbon-fluorine bonds and provide additional confirmation of the fluorinated structure [13].
The out-of-plane bending vibrations of the vinyl carbon-hydrogen bonds provide highly diagnostic information for the identification of terminal vinyl groups. For 3,3,4,4,4-pentafluorobut-1-ene, these vibrations appear as two characteristic strong absorptions at 990 ± 5 cm⁻¹ and 910 ± 5 cm⁻¹ [4] [7].
These bands are among the most intense and reliable indicators of the terminal vinyl functionality in the infrared spectrum. The 990 cm⁻¹ band corresponds to the out-of-plane bending of the vinyl hydrogen attached to the substituted carbon, while the 910 cm⁻¹ band arises from the out-of-plane bending of the terminal methylene group [3] [7]. The high intensity and narrow frequency range of these absorptions make them particularly useful for structural identification [4].
The carbon-carbon stretching vibrations of the molecular skeleton appear in the range of 1100-1000 cm⁻¹ as medium intensity bands [9]. These vibrations involve the stretching motions of the carbon-carbon single bonds in the fluorinated backbone and provide information about the overall molecular framework.
The carbon-carbon-fluorine deformation vibrations occur in the lower frequency region of 800-700 cm⁻¹ [8]. These vibrations are characteristic of heavily fluorinated alkyl chains and contribute to the complex absorption pattern observed in the fingerprint region of the spectrum.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about 3,3,4,4,4-pentafluorobut-1-ene through the analysis of proton, carbon-13, and fluorine-19 nuclei. The complex coupling patterns arising from fluorine-hydrogen and fluorine-fluorine interactions create distinctive spectral signatures that enable detailed structural characterization [14] [15].
The proton nuclear magnetic resonance spectrum of 3,3,4,4,4-pentafluorobut-1-ene exhibits characteristic resonances for the vinyl protons and the single methine proton. The spectral complexity arises primarily from the extensive coupling between protons and fluorine nuclei, which creates complex multipicity patterns throughout the spectrum [16] [17].
The terminal vinyl protons (=CH₂) appear as complex multiplets in the chemical shift range of 5.8-6.2 ppm [18] [16]. These resonances are characteristic of protons attached to sp²-hybridized carbons in terminal alkene systems. The chemical shift is influenced by the electron-withdrawing effect of the fluorinated substituents, which causes a downfield shift compared to non-fluorinated alkenes [14].
The vinyl proton attached to the carbon bearing the difluoromethyl group resonates in the range of 5.4-5.8 ppm as a complex multiplet [18]. This proton experiences additional deshielding due to its proximity to the fluorinated carbons and exhibits extensive coupling with both geminal and vicinal fluorine nuclei [17].
The single methine proton on the second carbon atom appears as a complex multiplet due to coupling with the adjacent difluoromethine group. The chemical shift of this proton is significantly affected by the strong electron-withdrawing fluorine substituents and typically appears in the range of 4.5-5.0 ppm [19].
The coupling patterns in the proton nuclear magnetic resonance spectrum are dominated by fluorine-hydrogen interactions. The geminal and vicinal fluorine-hydrogen coupling constants are typically larger than corresponding hydrogen-hydrogen coupling constants, leading to complex multicity patterns [17]. Two-bond fluorine-hydrogen coupling constants (²JF-H) typically range from 45-50 Hz, while three-bond coupling constants (³JF-H) range from 15-25 Hz [20] [17].
The carbon-13 nuclear magnetic resonance spectrum of 3,3,4,4,4-pentafluorobut-1-ene provides detailed information about the carbon framework and the effects of fluorine substitution on carbon chemical shifts [14]. The spectrum exhibits characteristic patterns arising from carbon-fluorine coupling that enable the unambiguous assignment of all carbon resonances.
The terminal vinyl carbon (C1) appears as a singlet at approximately 130 ppm, which is typical for terminal alkene carbons [18] [14]. This carbon shows minimal coupling with fluorine nuclei due to its distance from the fluorinated substituents.
The vinyl carbon bearing the difluoromethyl substituent (C2) resonates at approximately 45 ppm and appears as a triplet due to coupling with the two fluorine atoms on the adjacent carbon [14]. The multiplicity and chemical shift provide clear evidence for the substitution pattern of the double bond.
The difluoromethine carbon (C3) appears as a triplet at approximately 120 ppm due to coupling with the two directly attached fluorine atoms [14]. The one-bond carbon-fluorine coupling constant (¹JC-F) for this carbon is typically 240-260 Hz [15].
The trifluoromethyl carbon (C4) resonates as a quartet at approximately 125 ppm due to coupling with the three equivalent fluorine atoms [14]. The one-bond carbon-fluorine coupling constant for this carbon is typically 270-290 Hz, which is characteristic of trifluoromethyl groups [15].
The chemical shifts of the fluorinated carbons reflect the strong electron-withdrawing effect of fluorine substitution. The trifluoromethyl carbon appears significantly downfield compared to non-fluorinated methyl groups, while the difluoromethine carbon shows intermediate deshielding [14]. These chemical shift patterns are consistent with the electronegativity of fluorine and provide reliable structural information.
Fluorine-19 nuclear magnetic resonance spectroscopy provides the most detailed information about the fluorinated substituents in 3,3,4,4,4-pentafluorobut-1-ene. The high sensitivity and large chemical shift range of fluorine-19 nuclei enable the precise characterization of different fluorine environments [15] [21].
The three equivalent fluorine atoms of the trifluoromethyl group appear as a singlet in the chemical shift range of -65 to -75 ppm relative to trichlorofluoromethane [15] [21]. This chemical shift is characteristic of trifluoromethyl groups attached to aliphatic carbon chains and provides unambiguous identification of this functional group [22] [23].
The two equivalent fluorine atoms of the difluoromethine group resonate as a triplet in the range of -85 to -95 ppm [15] [21]. The triplet multiplicity arises from coupling with the single proton on the same carbon atom, with a typical two-bond fluorine-hydrogen coupling constant of approximately 45-50 Hz [20] [17].
The fluorine-19 nuclear magnetic resonance spectrum exhibits complex coupling patterns arising from both fluorine-fluorine and fluorine-hydrogen interactions [17] [24]. The two-bond fluorine-fluorine coupling constant (²JF-F) between the difluoromethine and trifluoromethyl groups typically ranges from 5-15 Hz [20].
Three-bond fluorine-hydrogen coupling (³JF-H) between the fluorine nuclei and the vinyl protons creates additional complexity in both the fluorine and proton spectra. These coupling constants typically range from 15-25 Hz and provide valuable information about the molecular geometry and conformation [17] [25].
Mass spectrometry of 3,3,4,4,4-pentafluorobut-1-ene provides crucial information about molecular weight confirmation and fragmentation pathways characteristic of fluorinated organic compounds. The mass spectral behavior of this compound reflects the high stability of carbon-fluorine bonds and the tendency for specific fragmentation patterns involving fluorine-containing fragments [26] [27].
The molecular ion peak of 3,3,4,4,4-pentafluorobut-1-ene appears at m/z 146, corresponding to the molecular formula C₄H₃F₅ [28]. The intensity of the molecular ion peak is typically low to moderate, which is characteristic of fluorinated organic compounds under electron ionization conditions [26]. The isotope pattern shows contributions from both carbon-13 and the natural abundance of heavier fluorine isotopes, providing additional confirmation of the molecular composition [29].
The fragmentation pattern of 3,3,4,4,4-pentafluorobut-1-ene follows predictable pathways that are characteristic of fluorinated alkenes. The most prominent fragmentation involves the loss of fluorine-containing groups, reflecting the stability of carbon-fluorine bonds and the tendency for fluorinated fragments to form stable ions [26] [30].
One of the major fragmentation pathways involves the loss of the trifluoromethyl radical (CF₃- ) to produce an ion at m/z 77 [M-CF₃]⁺ [26]. This fragmentation is favored due to the stability of the trifluoromethyl radical and the resulting carbonium ion. The intensity of this peak is typically medium to high and serves as a diagnostic fragment for compounds containing trifluoromethyl groups [30].
The loss of hydrogen fluoride (HF) represents another significant fragmentation pathway, producing an ion at m/z 126 [M-HF]⁺ [26] [27]. This elimination reaction is common in fluorinated organic compounds and involves the removal of a proton and a fluorine atom from adjacent or nearby positions. The resulting ion often rearranges to form more stable structures [29].
The loss of a single fluorine atom produces an ion at m/z 127 [M-F]⁺ [26]. This fragmentation typically occurs from the difluoromethine group and results in the formation of a relatively stable carbonium ion. The intensity of this peak can be quite high, often serving as the base peak in some ionization conditions [29].
Secondary fragmentation processes involve further breakdown of the primary fragment ions. These processes often lead to the formation of smaller fluorinated fragments that are characteristic of the original molecular structure. Common secondary fragments include CF₂⁺ (m/z 50), CF⁺ (m/z 31), and various hydrocarbon fragments from the vinyl portion of the molecule [26] [29].
The identity of the base peak in the mass spectrum of 3,3,4,4,4-pentafluorobut-1-ene can vary depending on the ionization conditions and instrument parameters. Under standard electron ionization conditions, the base peak is often one of the major fragment ions rather than the molecular ion, reflecting the relatively easy fragmentation of the molecule under high-energy conditions [29].
The fragmentation behavior provides valuable structural information and can be used to distinguish this compound from isomeric or closely related fluorinated alkenes. The specific pattern of fluorine losses and the relative intensities of fragment ions serve as fingerprints for structural identification [26] [27].
Ultraviolet-visible spectroscopy of 3,3,4,4,4-pentafluorobut-1-ene provides information about electronic transitions in the molecule, although the absorptions are generally weak due to the limited chromophoric content [31] [32]. The spectroscopic behavior reflects the electronic effects of fluorine substitution on the alkene chromophore and provides complementary information to other spectroscopic techniques.
The primary electronic transition in 3,3,4,4,4-pentafluorobut-1-ene corresponds to the π→π* transition of the carbon-carbon double bond. This transition typically appears in the range of 200-220 nanometers as a weak absorption band [32] [33]. The exact position and intensity of this transition are significantly influenced by the electron-withdrawing effect of the fluorine substituents [31].
The fluorine atoms attached to the alkene framework cause a bathochromic shift (red shift) of the π→π* transition compared to simple alkenes. This shift reflects the stabilization of the π* orbital by the electron-withdrawing fluorine substituents, which lowers the energy gap between the ground and excited states [32] [34].
Weak n→π* transitions may be observed in the range of 250-280 nanometers, arising from the lone pair electrons on the fluorine atoms [31]. These transitions are typically very weak and may be difficult to observe due to their low extinction coefficients. The transitions involve promotion of fluorine lone pair electrons to the π* orbital of the alkene system [33].
The ultraviolet-visible spectrum of 3,3,4,4,4-pentafluorobut-1-ene can be significantly influenced by solvent effects. Polar solvents tend to stabilize the ground state more than the excited state, leading to hypsochromic shifts (blue shifts) of the absorption bands [31]. The specific solvent interactions with the highly fluorinated molecule can provide additional information about the electronic structure and molecular properties.
The extinction coefficients for the electronic transitions in 3,3,4,4,4-pentafluorobut-1-ene are typically low, reflecting the weak nature of the transitions in this heavily substituted alkene [32]. The π→π* transition typically has an extinction coefficient in the range of 100-500 M⁻¹cm⁻¹, while the n→π* transitions have even lower values [33] [34].
Flammable;Compressed Gas